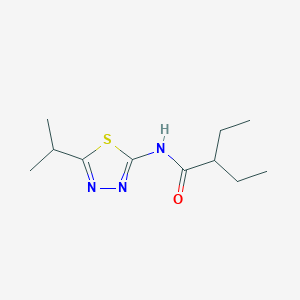

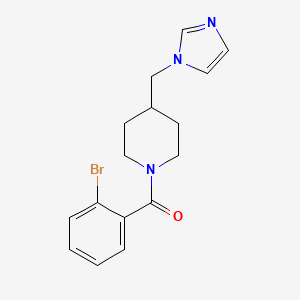

![molecular formula C21H25BrN2O B3008820 3-羟基-3-苯基-1-(邻甲苯基)-3,5,6,7,8,9-六氢-2H-咪唑并[1,2-a]氮杂卓-1-溴 CAS No. 1107550-37-7](/img/structure/B3008820.png)

3-羟基-3-苯基-1-(邻甲苯基)-3,5,6,7,8,9-六氢-2H-咪唑并[1,2-a]氮杂卓-1-溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

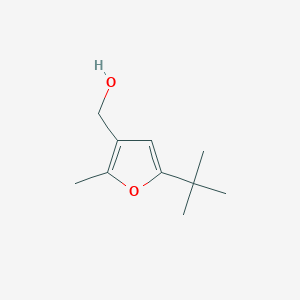

The compound of interest, 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide, is a heterocyclic compound that belongs to the class of imidazo[1,2-a]azepines. These compounds are known for their potential biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of the compound suggests that it may possess interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]azepines typically involves the cyclization of intermediate compounds. For instance, the synthesis of 7-(o-hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines involves Michael addition followed by reductive cyclization . Similarly, the synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides is achieved through the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone . These methods provide a basis for the synthesis of the compound , which likely involves a similar cyclization process.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]azepines is characterized by a fused heterocyclic system that includes an imidazole ring joined to an azepine ring. The presence of substituents such as phenyl and o-tolyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The NMR and mass spectra of similar compounds provide insights into the structural features and substitution patterns of these molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]azepines can undergo various chemical reactions depending on their substituents. For example, compounds with a nitropyridine group can rearrange to form imidazopyridines and indoles in the presence of triethylamine . The reactivity of the compound may also include nucleophilic substitution reactions, given the presence of a bromide ion, which could be displaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]azepines are influenced by their molecular structure. For instance, the introduction of a hexadecyl chain and an oximinomethyl group in 1-methyl-3-hexadecyl-2-(oximinomethyl)imidazolium bromide results in a compound with a specific pKa value, indicating its basicity and potential use as a reagent for the decomposition of ecotoxicants . Similarly, the introduction of a phenylthio group in 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide affects its application as an electrolyte in dye-sensitized solar cells . The compound of interest, with its hydroxy and phenyl substituents, is expected to have unique solubility, stability, and reactivity profiles that could be explored for various applications.

Relevant Case Studies

Case studies involving imidazo[1,2-a]azepines often focus on their biological activities. For example, some 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides exhibit in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . These findings suggest that the compound may also possess antimicrobial properties, which could be further investigated in biological assays.

科学研究应用

抗菌活性

3-羟基-3-苯基-1-(邻甲苯基)-3,5,6,7,8,9-六氢-2H-咪唑并[1,2-a]氮杂卓-1-溴及其衍生物已被研究其抗菌特性。Demchenko 等人(2020 年)的一项研究合成了该化合物的衍生物,并测试了它们的体外抗菌活性。他们发现一些衍生物对金黄色葡萄球菌、新隐球菌和白色念珠菌表现出显着的活性 (Demchenko 等人,2020 年)。

合成和结构研究

类似化合物的合成和结构分析一直是研究的主题。Potikha、Turelyk 和 Kovtunenko(2011 年)报道了氮杂卓[1,2-a]苯并咪唑和咪唑[1,2-a]氮杂卓的合成,提供了对这些化合物的化学性质和潜在应用的深入了解 (Potikha、Turelyk 和 Kovtunenko,2011 年)。

催化和聚合

该化合物及其衍生物已在催化和聚合领域得到探索。Houghton 等人(2008 年)研究了咪唑[1,2-a]氮杂卓衍生物与过渡金属配合物的合成和表征。这些配合物被测试为乙烯聚合的催化剂,尽管它们显示出较低的活性 (Houghton 等人,2008 年)。

液晶应用

Yang 等人(2011 年)的研究深入探讨了新型不对称咪唑鎓盐作为离子液晶的特性。他们合成了该化合物的衍生物并分析了它们的液晶性质,表明在液晶技术中具有潜在应用 (Yang 等人,2011 年)。

缓蚀

咪唑鎓衍生物也因其在缓蚀中的作用而被研究。Subasree 和 Selvi(2020 年)基于该化合物合成了带有咪唑鎓的离子液体,并评估了它们在盐酸溶液中防止低碳钢腐蚀的有效性 (Subasree 和 Selvi,2020 年)。

属性

IUPAC Name |

1-(2-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2O.BrH/c1-17-10-7-8-13-19(17)22-16-21(24,18-11-4-2-5-12-18)23-15-9-3-6-14-20(22)23;/h2,4-5,7-8,10-13,24H,3,6,9,14-16H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHVSGULQZUQDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

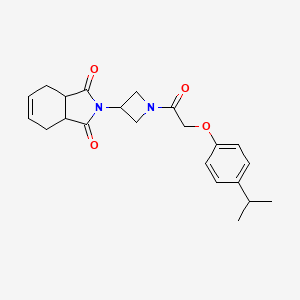

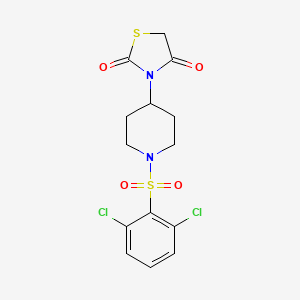

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

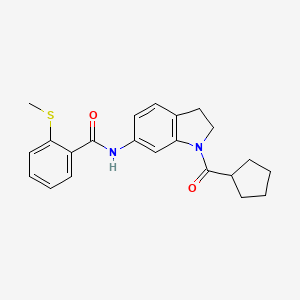

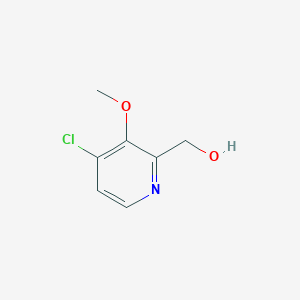

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)

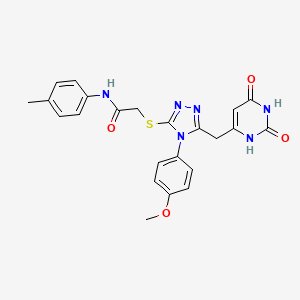

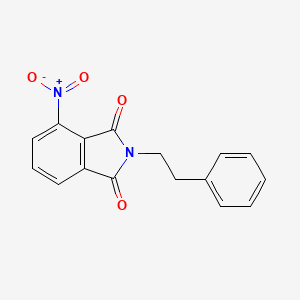

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)

![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)